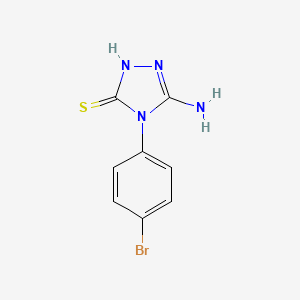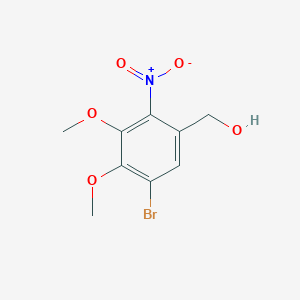
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H10BrNO5 It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by nitration and reduction steps. One common method involves the following steps:
Bromination: 3,4-Dimethoxybenzaldehyde is reacted with bromine in methanol to introduce the bromine atom at the 5-position of the phenyl ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride, followed by oxidation to form the final methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethoxy-2-nitrobenzaldehyde or 5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid.
Reduction: 5-Bromo-3,4-dimethoxy-2-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-3,4-dimethoxybenzaldehyde): Similar structure but lacks the nitro group.
(5-Bromo-3,4-dimethoxy-2-aminophenyl)methanol: Similar structure with an amino group instead of a nitro group.
(5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid): Similar structure with a carboxylic acid group instead of a methanol group.
Uniqueness
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring, along with the methanol group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5391-71-9 |
|---|---|
Formule moléculaire |
C9H10BrNO5 |
Poids moléculaire |
292.08 g/mol |
Nom IUPAC |
(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H10BrNO5/c1-15-8-6(10)3-5(4-12)7(11(13)14)9(8)16-2/h3,12H,4H2,1-2H3 |
Clé InChI |
GUHOZFSDFXQSTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1OC)[N+](=O)[O-])CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
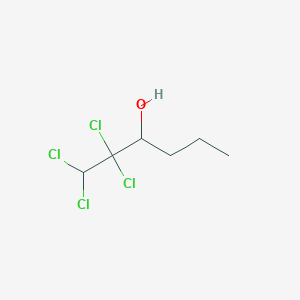

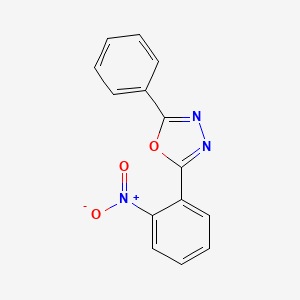
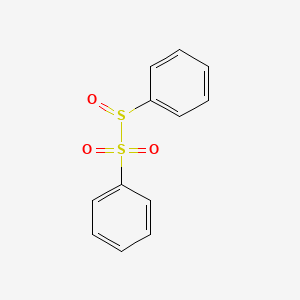
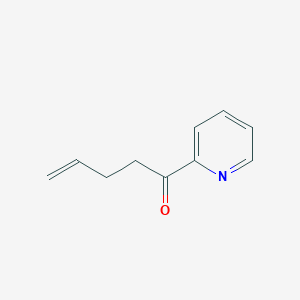
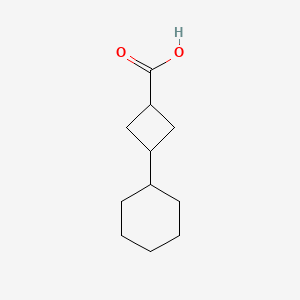

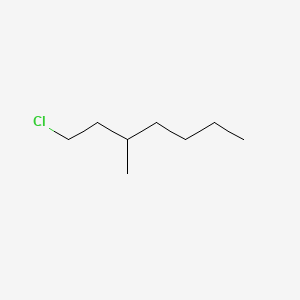

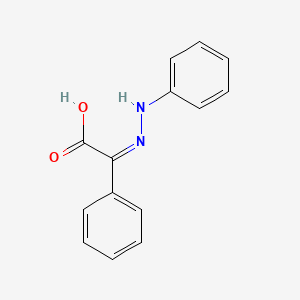
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
